3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid is a chemical compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol It is a derivative of D-xylonic acid, featuring a gamma-lactone ring and a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid typically involves the reaction of D(+)-Xylose with Benzaldehyde . The reaction conditions often include the use of solvents such as ethyl acetate and hexane, with a melting point range of 124-126°C . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the gamma-lactone ring or the phenylmethylene group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid involves its interaction with molecular targets and pathways. The phenylmethylene group and gamma-lactone ring play crucial roles in its reactivity and binding to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-O-[(S)-phenylMethylene]-D-glucose
- 3,4-O-[(S)-phenylMethylene]-D-galactose
- 2,3-O-[(S)-phenylMethylene]-D-mannose
Uniqueness
3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid is unique due to its specific structural features, including the gamma-lactone ring and the phenylmethylene group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-hydroxy-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9-10-8(16-11(9)14)6-15-12(17-10)7-4-2-1-3-5-7/h1-5,8-10,12-13H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQCVMCDQFBZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(=O)O2)O)OC(O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.